molecular formula C18H21N3S B4233571 N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide

N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide

Cat. No.: B4233571
M. Wt: 311.4 g/mol
InChI Key: UUVNFXBPCGJPJW-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl isothiocyanate with 3-pyridylpiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in its action are often related to its ability to interfere with cellular signaling or metabolic processes.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-N’-(3-pyridinyl)urea
  • N-(4-methylphenyl)-N’-(3-pyridinyl)thiourea

Comparison: N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to N-(4-methylphenyl)-N’-(3-pyridinyl)urea and N-(4-methylphenyl)-N’-(3-pyridinyl)thiourea, the piperidine ring in this compound enhances its ability to interact with biological targets, potentially leading to more potent biological activities.

Properties

IUPAC Name

N-(4-methylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-14-7-9-16(10-8-14)20-18(22)21-12-3-2-6-17(21)15-5-4-11-19-13-15/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVNFXBPCGJPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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